molecular formula C13H21N5 B11729077 1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11729077
M. Wt: 247.34 g/mol
InChI Key: KZCQNXKFDHXJLP-UHFFFAOYSA-N
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Description

1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an isopropyl group attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the alkylation of pyrazole derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the ethyl and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Lacks the additional pyrazole ring and isopropyl group.

    1-isopropyl-3-methyl-1H-pyrazole: Similar structure but without the ethyl group.

    4-amino-1-ethyl-3-methyl-1H-pyrazole: Contains an amino group instead of the additional pyrazole ring.

Uniqueness

1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-13(7-15-17)14-6-12-8-18(10(2)3)16-11(12)4/h7-10,14H,5-6H2,1-4H3

InChI Key

KZCQNXKFDHXJLP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2C)C(C)C

Origin of Product

United States

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